molecular formula C9H15N3O2 B13971128 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one

6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one

Cat. No.: B13971128
M. Wt: 197.23 g/mol
InChI Key: IZXIOIQEOAZCLU-UHFFFAOYSA-N
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Description

6-(2-Aminopropanoyl)-1,6-diazaspiro[34]octan-2-one is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

    Introduction of the Aminopropanoyl Group: The aminopropanoyl group can be introduced through an amide bond formation reaction. This step may involve the use of reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for nucleophilic attack by the amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2-Aminopropanoyl)-1,6-diazaspiro[3

Mechanism of Action

The mechanism by which 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one exerts its effects involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and modulation of cell survival pathways. By antagonizing sigma-1 receptors, the compound can enhance the analgesic effects of opioids and prevent the development of opioid tolerance .

Comparison with Similar Compounds

6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one can be compared with other sigma-1 receptor antagonists, such as:

The uniqueness of this compound lies in its specific structure and its ability to interact with sigma-1 receptors, making it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

7-(2-aminopropanoyl)-1,7-diazaspiro[3.4]octan-2-one

InChI

InChI=1S/C9H15N3O2/c1-6(10)8(14)12-3-2-9(5-12)4-7(13)11-9/h6H,2-5,10H2,1H3,(H,11,13)

InChI Key

IZXIOIQEOAZCLU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CC(=O)N2)N

Origin of Product

United States

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